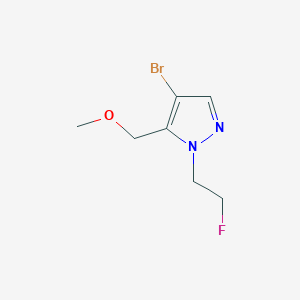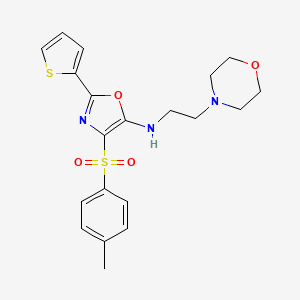![molecular formula C16H14F3N7O B2486131 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034391-31-4](/img/structure/B2486131.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds, particularly those involving triazolo[1,5-a]pyridines and triazolo[4,3-b]pyridazines, has been achieved through various methods, including metal-free intramolecular oxidative N-N bond formation strategies and multi-step reactions under microwave irradiation. These methods emphasize the importance of efficient bond formation and the use of novel strategies for constructing the heterocyclic skeleton of the compound (Zheng et al., 2014), (Yang et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction, Density Functional Theory (DFT) calculations, and NMR spectroscopy, providing insights into the spatial arrangement and electronic properties. These analyses help in understanding the compound's reactivity and potential interaction with biological targets (Sallam et al., 2021), (Hwang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of similar heterocyclic compounds, particularly those involving triazolo and pyridazine rings, has been explored through reactions such as oxidative cyclization, alkylation, and 1,3-dipolar cycloadditions. These studies highlight the versatility of the compound's functional groups in undergoing various chemical transformations to yield structurally diverse derivatives with potential biological activities (Prakash et al., 2011), (Mojahidi et al., 2013).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are crucial for determining their suitability in various applications, including medicinal chemistry. Studies involving the crystallization and characterization of these compounds provide valuable information for optimizing their physical properties for better bioavailability and stability (Sallam et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are fundamental to understanding the behavior of these compounds under different conditions. Investigations into the reactions involving triazolo and pyridazine derivatives reveal their potential for creating a wide array of biologically active molecules, showcasing the importance of such analyses in drug discovery and development (Prakash et al., 2011), (Mojahidi et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Research in synthetic chemistry involving compounds like N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide often focuses on novel synthesis methods. For instance, the development of metal-free synthetic strategies for constructing triazolo[1,5-a]pyridines showcases the interest in creating efficient, environmentally friendly pathways for synthesizing complex heterocyclic compounds, which are structurally related to the compound (Zheng et al., 2014). Such methodologies could potentially be adapted for synthesizing N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide, highlighting its relevance in advancing synthetic organic chemistry.
Medicinal Chemistry Investigations
In medicinal chemistry, the exploration of triazolopyridine derivatives for their potential pharmaceutical applications is of significant interest. Compounds with similar structures have been evaluated for their cardiovascular (Sato et al., 1980), antihistaminic (Gyoten et al., 2003), and anti-asthmatic activities (Kuwahara et al., 1997). These studies demonstrate the broad therapeutic potential of triazolopyridine compounds, suggesting that N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide could also hold promise in various therapeutic areas.
Physiological Research Utilization
The utilization of nicotinamide and its derivatives in physiological research provides insights into their metabolic fate and biological significance. Research has shown that nicotinamide derivatives contribute to pyridine nucleotide synthesis in plants, underscoring their importance in biological processes (Matsui et al., 2007). Although this research does not directly involve N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide, it highlights the relevance of investigating such compounds to understand their roles in biological systems and their potential applications in improving plant health and productivity.
Eigenschaften
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N7O/c17-16(18,19)12-2-1-10(7-20-12)15(27)22-11-5-6-25(8-11)14-4-3-13-23-21-9-26(13)24-14/h1-4,7,9,11H,5-6,8H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQADCTNFUNTBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether](/img/structure/B2486048.png)
![methyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2486049.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2486050.png)



![3-phenoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2486058.png)
![Methyl 3-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2486059.png)
![N-[1-(4-fluorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2486060.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2486065.png)

![N-(2-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2486068.png)
